molecular formula C22H17ClN2O2S B2736648 N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine CAS No. 899356-33-3

N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2736648
CAS RN: 899356-33-3
M. Wt: 408.9
InChI Key: DNYMESABMPEVNW-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline derivatives are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of quinoline derivatives often involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates . In the course of attempting to synthesize N4-propargylquinolin-3,4-diamine from its 3-nitro precursor, the reduction using stannous chloride dihydrate in ethanol gave a minor amount of the desired product, but a considerable fraction of the product mixture was found to consist of an unknown compound .


Molecular Structure Analysis

Quinoline, also called benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The quinoline scaffold was first extracted in 1834 from coal tar by German analytical chemist Friedlieb Ferdinand Runge .


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For instance, they have been used in the transition metal-mediated construction of aromatic nitrogen heterocycles . Furthermore, quinoline-8-amines, which act as valuable directing groups, ligands for coordination chemistry, as well as agents for various diseases, can be considered as structural isomers of methylquinoxalines .


Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol . More specific physical and chemical properties of “N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” are not available in the retrieved sources.

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoline derivatives is often associated with their bioassay and their interaction with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules are screened for their efficacy against the typical drugs in the market .

Future Directions

Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, anti-HIV, and antitubercular agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of “N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” and its derivatives. Additionally, the development of more efficient and green synthesis methods for quinoline derivatives could also be a promising research direction .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYMESABMPEVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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